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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of the

ATTO 565 fluorescent dye. ATTO 565, a rhodamine-based dye, is a powerful tool in a multitude

of fluorescence-based applications, including advanced microscopy and single-molecule

detection.[1] Its popularity stems from its exceptional brightness, high photostability, and strong

absorption of light.[2][3] This document details its core photophysical characteristics, provides

experimental protocols for its use, and visualizes key processes to facilitate a deeper

understanding of its function.

Core Photophysical Properties of ATTO 565
ATTO 565 is characterized by its strong absorption and emission in the orange-red region of

the visible spectrum.[4] Its rigid molecular structure contributes to its high fluorescence

quantum yield and photostability.[5] The key photophysical parameters of ATTO 565 are

summarized in the table below, providing essential data for designing and interpreting

fluorescence experiments.
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Property Value References

Maximum Excitation

Wavelength (λ_abs_)
564 nm [6][7]

Maximum Emission

Wavelength (λ_em_)
590 nm [6][7]

Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹ [6][7]

Fluorescence Quantum Yield

(Φ_f_)
90% [2][6][7]

Fluorescence Lifetime (τ_fl_) 4.0 ns [1][7]

Stokes Shift 26 nm [2][6]

Understanding the Photophysics: The Jablonski
Diagram
The interaction of light with a fluorescent molecule like ATTO 565 can be visualized using a

Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule

and the transitions between them. Upon absorption of a photon, the molecule is excited from its

ground electronic state (S₀) to a higher electronic state (S₁). It then rapidly relaxes to the lowest

vibrational level of the excited state through internal conversion and vibrational relaxation.

From this state, it can return to the ground state via several pathways, including fluorescence

(the emission of a photon) or non-radiative decay. Intersystem crossing to a triplet state (T₁)

can also occur, which can lead to phosphorescence or photobleaching.
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Caption: A simplified Jablonski diagram illustrating the electronic transitions of a fluorophore.

Experimental Protocols
Accurate characterization of the photophysical properties of ATTO 565 requires precise

experimental methodologies. Below are detailed protocols for key experiments.

Protein Labeling with ATTO 565 NHS Ester
This protocol outlines a general procedure for labeling proteins with ATTO 565 N-

hydroxysuccinimidyl (NHS) ester, which reacts with primary amines on the protein surface.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b12377854?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

ATTO 565 NHS ester (dissolved in anhydrous DMSO or DMF)

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

Size-exclusion chromatography column (e.g., Sephadex G-25)

Spectrophotometer

Procedure:

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-5

mg/mL.

Prepare Dye Solution: Immediately before use, dissolve the ATTO 565 NHS ester in DMSO

or DMF to a concentration of 1-10 mg/mL.

Labeling Reaction: Add the dye solution to the protein solution while gently stirring. A 10- to

20-fold molar excess of the dye is typically used.

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from

light.

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion

chromatography column. The first colored fraction contains the conjugated protein.

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565).
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Caption: Workflow for labeling proteins with ATTO 565 NHS ester.

Measurement of Photostability
This protocol provides a general method for assessing the photostability of ATTO 565 by

measuring its photobleaching rate.

Materials:

ATTO 565-labeled sample (e.g., protein, oligonucleotide) immobilized on a microscope slide

or in solution.

Fluorescence microscope with a suitable laser line (e.g., 561 nm) and detector.

Image analysis software.

Procedure:

Sample Preparation: Prepare the ATTO 565-labeled sample for microscopy.

Image Acquisition:

Locate a region of interest (ROI) containing the fluorescent sample.

Set the microscope parameters (laser power, exposure time, etc.) to the desired levels for

your experiment.
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Acquire a time-lapse series of images of the ROI under continuous illumination.

Data Analysis:

Measure the mean fluorescence intensity within the ROI for each image in the time series.

Plot the normalized fluorescence intensity as a function of time.

Fit the decay curve to an exponential function to determine the photobleaching half-life

(the time it takes for the fluorescence intensity to decrease to 50% of its initial value).

General Experimental Workflow for Fluorescence
Microscopy
The exceptional photophysical properties of ATTO 565 make it a versatile probe for various

fluorescence microscopy applications. A general workflow for a typical imaging experiment is

outlined below.
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Caption: A general workflow for a fluorescence microscopy experiment using ATTO 565.

In conclusion, ATTO 565 is a high-performance fluorescent dye with exceptional photophysical

properties that make it an invaluable tool for researchers in the life sciences and drug

development. Its brightness, stability, and well-characterized spectral properties enable a wide

range of applications, from fundamental biological research to the development of novel

diagnostics and therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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